3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazine
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazine (hereafter referred to as the target compound) is a pyridazine derivative featuring two key substituents:
- A 3,5-dimethylpyrazole group at the 3-position of the pyridazine ring.
- A 4-(4-fluorobenzoyl)piperazine moiety at the 6-position.
Its molecular formula is C21H21FN6O, with a molecular weight of 392.44 g/mol. Pyridazine-based compounds are known for diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, and anti-viral effects .
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-3-5-17(21)6-4-16/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRPYKMNRBNVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole ring, followed by the introduction of the piperazine and pyridazine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogues with similar cores and substituents:
Key Observations:
Core Structure : Unlike Letermovir’s quinazoline core, the target compound uses a pyridazine scaffold, which is more electron-deficient and may influence binding interactions in biological targets .
Piperazine Modifications: The 4-fluorobenzoyl group in the target compound contrasts with the sulfonyl group in ’s analogue. The 3,5-dimethylpyrazole substituent may reduce steric hindrance compared to bulkier groups (e.g., chlorophenoxypropyl in ), improving binding pocket compatibility .
Fluorine Impact : The 4-fluorobenzoyl group mirrors fluorine’s role in Letermovir, where it enhances metabolic stability and target affinity through electronegative and hydrophobic effects .
Pharmacological Implications
- Anti-Viral Potential: Letermovir’s success as a CMV inhibitor highlights the therapeutic value of fluorinated piperazine derivatives . The target compound’s structural similarity suggests possible applications in viral protease or polymerase inhibition.
- Anti-Bacterial Activity: Pyridazine derivatives with piperazine substituents (e.g., ’s chlorophenoxypropyl analogue) demonstrate broad-spectrum antibacterial effects, likely due to interference with bacterial membrane proteins .
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazine is a novel pyrazole derivative that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Modulation of G Protein-Coupled Receptors (GPCRs) : It may interact with GPCRs, influencing downstream signaling pathways that affect cellular responses such as inflammation and pain perception .
Antitumoral Activity
Recent studies have highlighted the antitumoral properties of pyrazole derivatives. The compound was evaluated in vitro against several cancer cell lines, demonstrating significant cytotoxicity. For instance, it was found to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .
Antimicrobial Properties
The compound also exhibited antimicrobial activity against various bacterial strains. Its effectiveness was assessed using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .
Case Study 1: Anticancer Efficacy
In a study published in 2021, the compound was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
A separate investigation evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, suggesting its potential as a lead compound for antibiotic development .
Efficacy Data Table
Q & A
Q. What are the established synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine core via cyclization reactions, often using hydrazine derivatives.
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions under reflux with polar aprotic solvents (e.g., DMF or DMSO) .
- Step 3 : Fluorobenzoylation of the piperazine ring via amide bond formation, requiring activating agents like EDCI or HOBt in anhydrous conditions . Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield improvement, as seen in analogous pyridazine derivatives .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns and aromaticity .
- FTIR for identifying functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved biological activity?
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide modifications for target binding .
- Molecular Docking : Screen against biological targets (e.g., neurotransmitter receptors) to prioritize derivatives for synthesis .
- Reaction Path Modeling : Use tools like DFT to optimize synthetic steps, reducing trial-and-error experimentation . Example: Analogous compounds with fluorinated benzoyl groups showed enhanced binding affinity in docking studies .
Q. How can contradictory biological activity data for pyridazine derivatives be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorobenzoyl vs. chlorobenzoyl) to isolate critical moieties .
- Target Profiling : Use proteome-wide screens (e.g., kinase panels) to identify unintended interactions .
Q. What methodologies are recommended for optimizing reaction conditions in large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline spectroscopy (e.g., Raman) to detect intermediates .
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
Mechanistic and Biological Questions
Q. What is the hypothesized mechanism of action for this compound in neurological disorders?
The piperazine and pyrazole moieties suggest potential interaction with:
- Dopamine/Serotonin Receptors : Piperazine derivatives are known to modulate GPCRs .
- Monoamine Oxidase (MAO) : Pyridazine analogs inhibit MAO-B in Parkinson’s disease models . Validation Methods :
- Radioligand binding assays with ³H-labeled receptor antagonists.
- Knockout cell lines to confirm target specificity .
Q. How can metabolic stability of this compound be assessed preclinically?
- In Vitro Assays :
- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to measure half-life .
- CYP450 Inhibition Screening : Identify metabolic liabilities using recombinant enzymes .
- In Silico Tools : Predict metabolic hotspots (e.g., Sites of CYP3A4-mediated oxidation) using software like MetaSite .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for validating biological activity in replicate experiments?
- ANOVA with Tukey’s Post Hoc Test : Compare means across experimental groups while controlling for Type I errors .
- Power Analysis : Determine sample sizes required to detect significant effects (α = 0.05, power ≥ 80%) .
- Reproducibility Metrics : Report Cohen’s d for effect size and intraclass correlation coefficients (ICC) .
Advanced Structural Modification Strategies
Q. How can halogen substituents (e.g., fluorine) influence the compound’s pharmacokinetics?
- Fluorine Effects :
- Enhance metabolic stability by blocking oxidation sites .
- Improve membrane permeability via increased lipophilicity (logP optimization) .
- Validation : Compare pharmacokinetic profiles (AUC, Cmax) of fluorinated vs. non-fluorinated analogs in rodent models .
Conflict Resolution in Synthetic Pathways
Q. How can competing side reactions during piperazine functionalization be minimized?
- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during fluorobenzoylation .
- Stepwise Coupling : Use sequential reactions (e.g., first install fluorobenzoyl, then pyrazole) to reduce steric hindrance .
- Catalyst Screening : Test palladium/copper catalysts for selective cross-coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
